
3,5-Dimethyloctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyloctan-1-ol: is an organic compound with the molecular formula C10H22O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a branched octane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of 3,5-Dimethyl-6-octen-1-ol: One common method involves the hydrogenation of 3,5-dimethyl-6-octen-1-ol using a palladium on carbon (Pd/C) catalyst under high pressure of hydrogen gas.
Industrial Production Methods: Industrial production often involves the hydrogenation method due to its efficiency and scalability. The reaction is typically carried out in a stainless steel autoclave under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,5-Dimethyloctan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Although it is already an alcohol, further reduction can lead to the formation of alkanes.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 3,5-Dimethyloctanal (aldehyde), 3,5-Dimethyloctanoic acid (carboxylic acid).
Reduction: 3,5-Dimethyloctane.
Substitution: 3,5-Dimethyl-1-chlorooctane.
Applications De Recherche Scientifique
Chemistry: 3,5-Dimethyloctan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of fragrances, flavors, and pharmaceuticals .
Biology: In biological research, it is used as a solvent and reagent in the study of enzyme-catalyzed reactions and metabolic pathways .
Medicine: While not a drug itself, it is used in the synthesis of pharmaceutical compounds, particularly those with hydrophobic properties .
Industry: In the industrial sector, it is used in the manufacture of surfactants, lubricants, and plasticizers .
Mécanisme D'action
The mechanism of action of 3,5-Dimethyloctan-1-ol largely depends on its role in specific reactions. As an alcohol, it can act as a nucleophile in substitution reactions, attacking electrophilic centers. In oxidation reactions, it donates electrons to oxidizing agents, leading to the formation of aldehydes or acids .
Comparaison Avec Des Composés Similaires
3,7-Dimethyloctan-1-ol: Similar in structure but differs in the position of methyl groups.
3,5-Dimethylhexan-1-ol: Shorter carbon chain but similar branching.
3,5-Dimethylheptan-1-ol: One carbon less in the chain compared to 3,5-Dimethyloctan-1-ol.
Uniqueness: this compound is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
19781-08-9 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
3,5-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-9(2)8-10(3)6-7-11/h9-11H,4-8H2,1-3H3 |
Clé InChI |
DJHNRHOPRVNXHR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


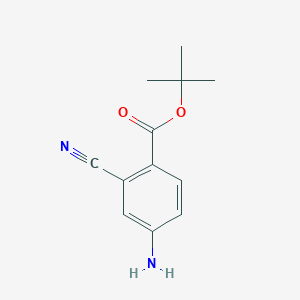
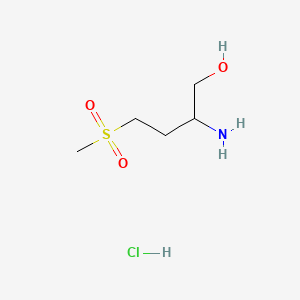
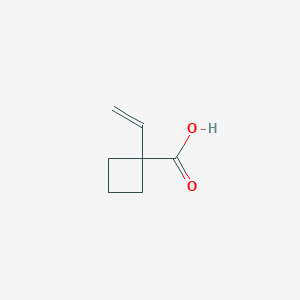

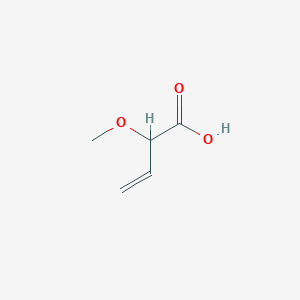

![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)

![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)
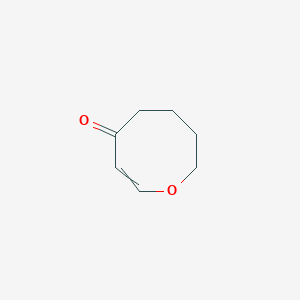
![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
